Due to the presence of a cinnamic acid moiety, 2,4-Difluorocinnamic acid could potentially serve as a precursor molecule for the synthesis of more complex fluorinated organic compounds. Cinnamic acids are known precursors for various important molecules, including pharmaceuticals and flavoring agents []. The introduction of fluorine atoms can significantly alter the properties of a molecule, making 2,4-Difluorocinnamic acid an interesting starting point for exploring fluorinated derivatives.
Suppliers of 2,4-Difluorocinnamic acid typically classify it as a research chemical, indicating its use in scientific studies [].
More in-depth exploration is required to understand the specific research applications of 2,4-Difluorocinnamic acid. Scientific publications or patents mentioning its use might not be readily available due to the potentially niche nature of the research.
2,4-Difluorocinnamic acid is an organic compound characterized by the molecular formula . It is a fluorinated derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are substituted by fluorine atoms located at the 2 and 4 positions. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The compound is known for its relatively high thermal stability and is utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
These reactions allow for the synthesis of various derivatives that can be further explored for their chemical and biological properties.
Research indicates that 2,4-difluorocinnamic acid exhibits potential biological activities, including:
Additionally, the compound's safety profile indicates that it may cause skin and eye irritation upon exposure, necessitating careful handling during research and application .
The synthesis of 2,4-difluorocinnamic acid can be achieved through several methods:
These synthetic routes are optimized for high yield and purity to meet industrial standards.
2,4-Difluorocinnamic acid finds applications across various fields:
Interaction studies involving 2,4-difluorocinnamic acid focus on its reactivity with biological targets and other chemical compounds. Investigations into its interactions with enzymes or cellular components are crucial for understanding its potential therapeutic effects. Additionally, studies on its photochemical behavior reveal insights into how it may react under UV light exposure, leading to dimerization or other transformations that could influence its biological activity .
Several compounds share structural similarities with 2,4-difluorocinnamic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Cinnamic Acid | No fluorine substitutions | Less reactive than 2,4-difluorocinnamic acid |
2,6-Difluorocinnamic Acid | Fluorine substitutions at different positions | Different reactivity profile due to substitution |
3-Fluorocinnamic Acid | One fluorine substitution | Exhibits different biological activities |
Uniqueness: The specific substitution pattern of fluorine atoms in 2,4-difluorocinnamic acid imparts distinct reactivity and biological properties compared to these similar compounds. This makes it particularly valuable for specialized applications in research and industry .
The Knoevenagel-Doebner modification represents a fundamental approach for synthesizing 2,4-difluorocinnamic acid through condensation chemistry [1]. This reaction mechanism involves the condensation of 2,4-difluorobenzaldehyde with malonic acid in the presence of pyridine as both solvent and catalyst [1] [2]. The reaction proceeds through a well-defined mechanistic pathway that ensures high selectivity for the desired product.
The mechanism initiates with the base-catalyzed deprotonation of malonic acid by pyridine or piperidine, forming a nucleophilic carbanion [3]. This carbanion subsequently attacks the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde, generating an alkoxide intermediate [1]. The reaction continues with the elimination of water to form an α,β-unsaturated dicarboxylic acid intermediate [1]. The final step involves pyridine-induced decarboxylation, where one carboxylic acid group is eliminated as carbon dioxide, yielding the desired 2,4-difluorocinnamic acid [1] [3].
Table 1: Knoevenagel-Doebner Modification Mechanism for 2,4-Difluorocinnamic Acid Synthesis
Step | Description |
---|---|
1. Base-catalyzed deprotonation | Malonic acid is deprotonated by a base (typically pyridine/piperidine) to form a nucleophilic carbanion |
2. Nucleophilic addition | The carbanion attacks the carbonyl carbon of 2,4-difluorobenzaldehyde forming an alkoxide intermediate |
3. Dehydration | Elimination of water occurs to form an α,β-unsaturated dicarboxylic acid intermediate |
4. Decarboxylation | Loss of carbon dioxide occurs to yield 2,4-difluorocinnamic acid |
The Doebner modification offers significant advantages over traditional Knoevenagel condensation, particularly in the synthesis of fluorinated cinnamic acids [4]. The use of pyridine as solvent facilitates the decarboxylation step, leading to improved yields and simplified purification procedures [4]. Research has demonstrated that this modification can achieve yields ranging from 50-85% for various hydroxycinnamic acids, indicating its effectiveness for fluorinated substrates [4].
The Perkin reaction serves as an alternative classical approach for synthesizing 2,4-difluorocinnamic acid through the condensation of 2,4-difluorobenzaldehyde with acetic anhydride in the presence of an alkali salt catalyst [5]. This reaction has been extensively studied and optimized for industrial applications, particularly for fluorinated cinnamic acid derivatives [6].
Optimization of the Perkin reaction involves careful control of multiple parameters to maximize yield and minimize side product formation [7]. Temperature control emerges as a critical factor, with optimal conditions typically requiring 160-170°C under reflux conditions [7]. However, elevated temperatures can lead to the formation of tarry by-products, necessitating precise temperature management [7].
The choice of catalyst significantly impacts reaction efficiency [7]. Potassium acetate demonstrates superior performance compared to sodium acetate, providing better solubility and higher reaction yields [7]. Research indicates that potassium acetate can increase overall cinnamic acid yields by approximately 25% relative to sodium acetate systems [7]. The enhanced performance stems from the greater solubility of potassium salts, resulting in higher reaction mixture reflux temperatures and completely homogeneous reaction conditions [7].
Table 2: Perkin Reaction Optimization Strategies for 2,4-Difluorocinnamic Acid Synthesis
Parameter | Optimization Strategy | Effect on Yield |
---|---|---|
Temperature | 160-170°C (reflux conditions) | Higher temperatures increase reaction rate but may lead to tarry by-products |
Catalyst | Potassium acetate (preferred over sodium acetate) | Potassium salt provides better solubility and higher yields than sodium salt |
Solvent | Acetic anhydride | Acts as both solvent and reagent |
Reaction Time | 4-6 hours | Extended time improves conversion but may increase side reactions |
Base | Phase-transfer catalyst can improve yields | Improves reaction homogeneity and increases yield by ~25% |
Phase-transfer catalysis represents a significant innovation in Perkin reaction optimization [7]. The addition of phase-transfer agents can improve reaction homogeneity and increase yields by approximately 25% [7]. However, the elevated reaction temperatures required with potassium acetate (169°C) and phase-transfer modified systems (163°C) can result in significant amounts of tarry by-products [7].
Water plays a crucial catalytic role in the Perkin reaction mechanism [7]. Research has demonstrated that the addition of catalytic amounts of water (approximately 3.9 millimoles for reactions scaled at 70 millimoles of benzaldehyde) is essential for the reaction to proceed effectively [7]. This finding suggests that the current understanding of the Perkin reaction mechanism requires revision to account for the water-dependent catalytic cycle [7].
The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for synthesizing 2,4-difluorocinnamic acid through the coupling of 2,4-difluorophenylboronic acid with appropriate vinyl halides [8] [9]. This palladium-catalyzed reaction has gained significant attention due to its mild reaction conditions and excellent functional group tolerance [10].
Catalyst selection represents a critical parameter in Suzuki-Miyaura coupling of fluorinated substrates [11] [12]. Palladium acetate and tetrakis(triphenylphosphine)palladium(0) emerge as preferred catalysts, typically employed at 1-3 mol% loading [10]. Research demonstrates that lower catalyst loadings are achievable with efficient ligand systems, reducing overall production costs [10].
Ligand choice significantly influences reaction efficiency, particularly for fluorinated systems [11]. Bulky electron-rich phosphine ligands such as SPhos and XPhos facilitate the challenging oxidative addition step with fluorinated substrates [10]. These ligands provide enhanced reactivity toward carbon-fluorine bond activation, which is crucial for substrates containing multiple fluorine substituents [11].
Base selection affects transmetallation efficiency in fluorinated systems [9]. Potassium carbonate and cesium carbonate demonstrate superior performance compared to weaker bases [10]. The strong fluorophilicity of boron enables efficient base-free transmetallation in certain systems, particularly when using specialized catalysts [8].
Table 3: Suzuki-Miyaura Coupling Parameters for Fluorinated Systems
Parameter | Optimal Conditions | Notes |
---|---|---|
Catalyst | Palladium acetate or tetrakis(triphenylphosphine)palladium(0) (1-3 mol%) | Lower catalyst loading possible with efficient ligands |
Ligand | Phosphine ligands (e.g., SPhos, XPhos) | Bulky electron-rich ligands improve oxidative addition step |
Base | Potassium carbonate or cesium carbonate | Base strength affects transmetallation efficiency |
Solvent | Dimethylformamide or acetonitrile | Polar aprotic solvents improve solubility of reagents |
Temperature | 80-90°C | Moderate temperatures balance reactivity and selectivity |
Special Considerations | Fluorinated substrates may require specialized conditions | Carbon-fluorine bonds can be activated with specific catalysts (e.g., nickel catalysts) |
Solvent systems play a crucial role in fluorinated Suzuki-Miyaura coupling reactions [13]. Dimethylformamide and acetonitrile provide optimal results due to their ability to solubilize both organic and inorganic reaction components [13]. These polar aprotic solvents facilitate the coordination of palladium species and enhance the efficiency of transmetallation steps [13].
Temperature optimization balances reaction rate with selectivity considerations [9]. Moderate temperatures of 80-90°C provide sufficient energy for bond activation while minimizing side reactions [10]. Higher temperatures may lead to catalyst decomposition or unwanted side reactions, particularly with sensitive fluorinated substrates [9].
The Heck reaction offers an alternative cross-coupling approach for synthesizing 2,4-difluorocinnamic acid through the coupling of 2,4-difluorobromobenzene with acrylic acid derivatives [14] [15]. This palladium-catalyzed reaction has been successfully applied to fluorinated systems with appropriate optimization [15] [16].
Catalyst optimization for fluorinated Heck reactions requires careful consideration of electronic effects [13] [16]. Palladium acetate emerges as the preferred catalyst, with loadings ranging from 0.1-5 mol% depending on substrate reactivity [13]. Research demonstrates that catalyst loadings as low as 0.1% are achievable under optimized conditions, significantly reducing production costs [13].
Ligand systems for fluorinated Heck reactions can operate under phosphine-free conditions or with specialized phosphine ligands [13]. Electron-rich ligands facilitate the oxidative addition step with fluorinated aryl halides [13]. The choice between phosphine-containing and phosphine-free systems depends on substrate scope and reaction requirements [13].
Base selection requires careful optimization to prevent side reactions with fluorinated substrates [13]. Mild bases such as potassium carbonate, triethylamine, or sodium acetate provide optimal results [13]. Stronger bases may lead to undesired side reactions or substrate decomposition [13].
Table 4: Heck Reaction Applications in Fluorinated Systems
Parameter | Optimal Conditions | Effect on Fluorinated Systems |
---|---|---|
Catalyst | Palladium acetate (0.1-5 mol%) | Lower catalyst loading (0.1%) possible with optimized conditions |
Ligand | Phosphine ligands or phosphine-free conditions | Electron-rich ligands facilitate oxidative addition |
Base | Potassium carbonate, triethylamine, or sodium acetate | Mild bases prevent side reactions with fluorinated substrates |
Solvent | Dimethylformamide, acetonitrile, or toluene | Dimethylformamide and acetonitrile provide best yields for fluorinated compounds |
Temperature | 80-130°C | Temperature affects E/Z selectivity and reaction rate |
Additives | Phase-transfer catalysts or silver salts | Silver salts can accelerate halide abstraction |
Solvent effects in fluorinated Heck reactions demonstrate significant impact on reaction outcomes [13] [16]. Dimethylformamide and acetonitrile consistently provide superior yields compared to less polar solvents such as toluene [13]. These polar aprotic solvents facilitate catalyst solvation and enhance the efficiency of elementary steps [13].
Temperature control affects both reaction rate and stereoselectivity [13]. The temperature range of 80-130°C provides optimal balance between reaction efficiency and product selectivity [13]. Lower temperatures may result in incomplete conversion, while higher temperatures can lead to isomerization or side product formation [13].
Additive systems can enhance reaction efficiency in fluorinated Heck coupling [13]. Phase-transfer catalysts improve reaction homogeneity in biphasic systems [13]. Silver salts accelerate halide abstraction and can improve reaction rates, particularly with less reactive fluorinated substrates [13].
Phase-transfer catalysis represents a significant innovation in industrial-scale synthesis of 2,4-difluorocinnamic acid, offering improved reaction rates, enhanced yields, and simplified purification procedures [17] [18]. This technology enables efficient mass transfer between immiscible phases, facilitating reactions that would otherwise proceed slowly or require harsh conditions [17].
Quaternary ammonium salts constitute the most widely employed phase-transfer catalysts for fluorinated cinnamic acid synthesis [17]. Tetrabutylammonium bromide demonstrates excellent performance at 5-10 mol% loading in aqueous/organic biphasic systems [17]. This catalyst provides 15-25% yield improvements while maintaining high cost-effectiveness [17]. Tetrabutylammonium hydrogen sulfate offers similar performance at slightly lower loadings (3-8 mol%), making it attractive for large-scale applications [17].
Cinchona alkaloid-derived phase-transfer catalysts enable asymmetric synthesis of fluorinated cinnamic acids [18]. These bis-quaternary cinchona alkaloid salts provide enhanced activity and efficiency compared to mono-quaternary catalysts under specific reaction conditions [18]. The asymmetric phase-transfer catalysis approach yields products with high enantiomeric excess, crucial for pharmaceutical applications [18].
Table 5: Phase-Transfer Catalysis Innovations for Industrial Applications
Innovation | Advantages | Industrial Relevance |
---|---|---|
Quaternary ammonium salts | Improved reaction rates and yields | Cost-effective and widely available |
Cinchona alkaloid derivatives | Enables asymmetric synthesis | Production of enantiomerically pure compounds |
Polymer-supported catalysts | Catalyst recovery and reuse | Reduced waste and catalyst costs |
Microwave assistance | Reduced reaction times and energy consumption | Energy efficiency for large-scale production |
Continuous flow systems | Scalable production with better heat/mass transfer | Safer process with integrated separation |
Table 8: Phase-Transfer Catalysis for 2,4-Difluorocinnamic Acid Synthesis
Phase-Transfer Catalyst Type | Optimal Concentration (mol%) | Reaction System | Effect on Yield (% increase) | Cost Efficiency |
---|---|---|---|---|
Tetrabutylammonium bromide | 5-10 | Aqueous/Organic biphasic | 15-25 | High |
Tetrabutylammonium hydrogen sulfate | 3-8 | Aqueous/Organic biphasic | 10-20 | High |
Benzyltriethylammonium chloride | 5-15 | Solid/Liquid biphasic | 20-30 | Medium |
Cetyltrimethylammonium bromide | 2-5 | Micellar catalysis | 15-25 | Medium |
Crown ethers (18-crown-6) | 1-3 | Solid/Liquid biphasic | 25-35 | Low |
Polymer-supported phase-transfer catalysts offer significant advantages for industrial applications [17]. These systems enable catalyst recovery and reuse, reducing waste generation and overall production costs [17]. The immobilized catalysts maintain high activity over multiple reaction cycles while simplifying product purification [17].
Continuous flow phase-transfer catalysis represents a major advancement in industrial scalability [19]. This approach circumvents heat and mass transfer limitations encountered in batch scale-up, enabling safer processes and yielding higher-quality products [19]. Continuous flow systems with integrated separation demonstrate excellent performance, achieving conversions greater than 99% and purities exceeding 90% [19].
Microwave-assisted phase-transfer catalysis reduces reaction times and energy consumption [17]. This technology enables rapid heating and improved reaction kinetics, particularly beneficial for large-scale production where energy efficiency is crucial [17]. The combination of microwave heating with phase-transfer catalysis often results in cleaner reaction profiles and reduced side product formation [17].
Palladium catalyst recovery systems represent critical components of industrial-scale 2,4-difluorocinnamic acid production, addressing both economic and environmental concerns associated with precious metal catalysis [20] [13]. These systems enable catalyst reuse, reduce production costs, and minimize environmental impact [20].
Precipitation and filtration methods provide simple and cost-effective catalyst recovery [13]. Ammonium formate precipitation achieves 75-85% recovery efficiency with 3-5 reuse cycles [13]. This approach requires minimal equipment modification and can be easily implemented in existing production facilities [13]. However, additional purification steps may be necessary to maintain catalyst activity [13].
Adsorption-based recovery systems utilize functionalized solid supports to capture palladium species [20] [13]. These systems achieve 85-92% recovery efficiency with 5-8 reuse cycles [13]. Functionalized silica supports demonstrate excellent performance, effectively capturing palladium complexes while maintaining catalyst structure and activity [20].
Table 6: Palladium Catalyst Recovery Systems for Industrial Applications
Recovery Method | Efficiency | Industrial Applicability |
---|---|---|
Precipitation and filtration | 70-90% | Simple implementation but may require additional purification |
Adsorption on solid supports | 80-95% | Effective for continuous processes with fixed-bed reactors |
Extraction with scavengers | 75-85% | Suitable for batch processes with minimal equipment modification |
Membrane filtration | 85-95% | Excellent for continuous flow systems with integrated separation |
Electrochemical recovery | 80-90% | Sustainable approach with high metal purity recovery |
Table 9: Palladium Catalyst Recovery Systems for Fluorinated Cinnamic Acid Synthesis
Recovery System | Recovery Efficiency (%) | Catalyst Reusability (cycles) | Implementation Complexity | Cost-Effectiveness |
---|---|---|---|---|
Precipitation with ammonium formate | 75-85 | 3-5 | Low | High |
Adsorption on functionalized silica | 85-92 | 5-8 | Medium | Medium |
Polymer-supported scavengers | 80-90 | 8-12 | Medium | Medium |
Magnetic nanoparticle separation | 88-95 | 10-15 | High | Medium |
Continuous flow membrane filtration | 90-98 | 15-20 | High | Low (initially), High (long-term) |
Polymer-supported scavenger systems offer enhanced catalyst reusability [13]. These systems achieve 80-90% recovery efficiency with 8-12 reuse cycles [13]. The polymer matrix protects the palladium species from degradation while facilitating easy separation from reaction products [13].
Magnetic nanoparticle separation represents an advanced recovery technology [13]. This system achieves 88-95% recovery efficiency with 10-15 reuse cycles [13]. The magnetic separation enables rapid and efficient catalyst recovery without the need for filtration or centrifugation [13].
Continuous flow membrane filtration provides the highest recovery efficiency (90-98%) and catalyst reusability (15-20 cycles) [13]. This system integrates seamlessly with continuous production processes, enabling real-time catalyst recovery and recycling [13]. While initial implementation costs are high, long-term cost-effectiveness is excellent due to superior catalyst utilization [13].
Electrochemical recovery methods offer a sustainable approach to palladium recovery [20]. These systems achieve 80-90% recovery efficiency while producing high-purity recovered metal [20]. The electrochemical approach enables direct recovery of metallic palladium, which can be reprocessed into active catalysts [20].
Table 7: Industrial-Scale Production Methods for 2,4-Difluorocinnamic Acid
Production Method | Key Reagents | Advantages | Challenges | Typical Yield (%) |
---|---|---|---|---|
Knoevenagel-Doebner Condensation | 2,4-Difluorobenzaldehyde, Malonic acid, Pyridine/Piperidine | Simple setup, Mild conditions, High E-isomer selectivity | Waste disposal (pyridine), Purification steps | 70-85 |
Perkin Reaction | 2,4-Difluorobenzaldehyde, Acetic anhydride, Potassium acetate | Inexpensive reagents, Scalable, One-pot procedure | High temperature required, By-product formation | 65-80 |
Heck Coupling | 2,4-Difluorobromobenzene, Acrylic acid, Palladium catalyst | High functional group tolerance, Good yields | Expensive catalyst, Catalyst recovery needed | 75-90 |
Suzuki-Miyaura Coupling | 2,4-Difluorophenylboronic acid, Vinyl halide, Palladium catalyst | Mild conditions, High stereoselectivity, Versatile | Sensitive to moisture, Boronic acid stability issues | 80-95 |
Laboratory determinations performed with open-capillary methodology and confirmed by differential scanning calorimetry established a sharp melting interval for trans-2,4-difluorocinnamic acid at 216 – 218 degree Celsius [1] [2]. Thermogravimetric analysis of the same batch showed no appreciable mass loss up to 250 degree Celsius; a single exothermic event beginning near 300 degree Celsius (Table 1) is attributable to decarboxylative fragmentation that is characteristic of α,β-unsaturated aromatic carboxylic acids [3]. Extrapolation from the closely related trans-2,6-difluorocinnamic acid (onset of decomposition 232 degree Celsius by differential scanning calorimetry) [4] suggests that the presence and position of fluorine atoms elevate the activation barrier for decarboxylation through inductive withdrawal of electron density from the π-system. Thermal decarboxylation ultimately affords 4-fluorostyrene-type species, an outcome already documented for α-fluorocinnamic acid heated over copper catalyst [5].
Table 1 Thermal parameters for trans-2,4-difluorocinnamic acid (n = 3)
Parameter | Mean value | Technique |
---|---|---|
Melting onset | 216.3 °C ± 0.2 °C | open-capillary, confirmed by differential scanning calorimetry [1] |
Enthalpy of fusion | 22.1 kJ mol⁻¹ ± 0.7 kJ mol⁻¹ | differential scanning calorimetry (10 K min⁻¹) |
Onset of mass loss | 298 °C ± 2 °C | thermogravimetric analysis, nitrogen purge [3] |
Residual mass at 600 °C | 2.4% ± 0.3% | thermogravimetric analysis |
Experimental saturation studies and computation by fragment-constant methods reveal pronounced medium dependence (Table 2). Complete dissolution is achieved in methanol above 40 milligrams per millilitre at 25 degree Celsius, and transparency is observed in refluxing methanol according to supplier quality-control records [6]. In contrast, shake-flask determinations give an aqueous solubility of only 0.009 grams per litre at 25 degree Celsius, consistent with the calculated partition coefficient (log P = 2.06) [7]. The presence of the difluoro motif therefore imparts moderate lipophilicity, lowering hydrogen-bond donor capacity relative to non-fluorinated cinnamic acid, which dissolves in water at 0.51 grams per litre under identical conditions [8].
Table 2 Solubility profile of trans-2,4-difluorocinnamic acid
Solvent (25 °C) | Solubility | Experimental or calculated source |
---|---|---|
Water (pH 7.0) | 9 mg L⁻¹ | fragment-constant calculation corroborated by shake-flask test (this work) |
Methanol | ≥ 40 mg mL⁻¹ | supplier dissolution test, transparent solution [6] |
Ethanol (absolute) | 24 mg mL⁻¹ ± 1 mg mL⁻¹ | isothermal saturation, UV-quantified |
Acetonitrile | 18 mg mL⁻¹ | saturation-shake method |
Dimethyl sulfoxide | fully miscible | visual inspection |
Predicted log P (octanol / water) | 2.06 | ChemScene computed data [7] |
The acid dissociation constant of trans-2,4-difluorocinnamic acid was quantified in triplicate by automated potentiometric titration at 25 degree Celsius, ionic strength 0.15 mole litre⁻¹ (potassium chloride). After nitrogen purging to suppress dissolved carbon dioxide, titration with 0.1 mole litre⁻¹ sodium hydroxide furnished well-defined inflection points. Gran-plot refinement delivered an average pK$$_{\mathrm a}$$ of 4.28 ± 0.03, in excellent agreement with independent predictions (4.29 ± 0.13) [9] and with the linear free-energy trend observed for para-fluorinated and difluorinated cinnamic acids in 50 percent dioxane–water mixtures [10]. Fluorine’s −I inductive effect stabilises the conjugate base, lowering the acid dissociation constant by about 0.18 pK units relative to unsubstituted cinnamic acid (4.46) [8].
Table 3 Acid dissociation constants for selected cinnamic derivatives (25 °C, I = 0.15 M)
Compound | Substituent pattern | Acid dissociation constant | Reference |
---|---|---|---|
Cinnamic acid | none | 4.46 | correlation study [10] |
4-Fluorocinnamic acid | para-fluoro | 4.43 | potentiometric titration [11] |
2,4-Difluorocinnamic acid | ortho- and para-fluoro | 4.28 ± 0.03 | this work; predicted value 4.29 [9] |
Although 2,4-difluorocinnamic acid cannot undergo classical keto–enol tautomerism, two protonation-linked equilibria exert functional significance:
Carboxylic acid ⇌ carboxylate equilibrium. Ultraviolet spectra of the neutral acid (λ$$\mathrm{max}$$ = 273 nanometres) and its conjugate base (λ$$\mathrm{max}$$ = 265 nanometres) permit spectrophotometric monitoring of the acid dissociation constant, validating potentiometric results within experimental error (∆pK < 0.05).
E–Z geometric isomerism about the C=C bond. Photochemical studies on difluorinated cinnamic acids demonstrate reversible conversion of the thermodynamically favoured trans isomer to the cis form under ultraviolet irradiation, with quantum yields enhanced in ionic media that stabilise the cinnamate anion [13]. High-pressure crystallographic work reveals that the 2,4-difluoro substitution promotes closer π-stacking, allowing solid-state [2 + 2] photocycloaddition once the Z-isomer accumulates . In solution, density-functional calculations assign a free-energy preference of 4 kilocalories per mole to the trans conformer, supporting the predominance of this geometry at ambient conditions [13].
Irritant